A Technical Guide to 4-Bromo-2-methylcinnamic Acid: Properties, Synthesis, and Applications
A Technical Guide to 4-Bromo-2-methylcinnamic Acid: Properties, Synthesis, and Applications
Abstract
4-Bromo-2-methylcinnamic acid is a substituted aromatic carboxylic acid that serves as a highly versatile trifunctional intermediate in modern organic synthesis. Possessing a carboxylic acid group, a reactive aryl bromide, and a polymerizable alkene moiety, this molecule is a valuable building block for a diverse range of advanced materials and complex organic molecules. This technical guide provides a comprehensive overview of its molecular properties, outlines a robust synthetic protocol, details methods for its analytical characterization, and explores its potential applications in pharmaceutical development and materials science. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility for researchers and drug development professionals.
Molecular Profile and Physicochemical Properties
The unique arrangement of functional groups in 4-bromo-2-methylcinnamic acid dictates its chemical reactivity and physical properties. The electron-withdrawing bromine atom and electron-donating methyl group on the phenyl ring modulate the electronic character of the conjugated system, influencing both its reactivity and spectroscopic characteristics.
Key Identifiers and Properties
The fundamental properties of 4-bromo-2-methylcinnamic acid are summarized below. These values are calculated based on its chemical structure, as extensive experimental data for this specific molecule is not broadly published.
| Property | Value | Source |
| IUPAC Name | (E)-3-(4-bromo-2-methylphenyl)prop-2-enoic acid | - |
| Molecular Formula | C₁₀H₉BrO₂ | - |
| Molecular Weight | 241.08 g/mol | - |
| Canonical SMILES | Cc1cc(Br)ccc1C=CC(=O)O | - |
| InChI Key | FGOQZJHIVMWMQR-ONEGZZNKSA-N | - |
| CAS Number | Not assigned | - |
| Predicted Form | Off-white to pale yellow solid | Analog Comparison[1] |
| Predicted Melting Point | 190-210 °C | Analog Comparison |
| Predicted Solubility | Soluble in organic solvents (DMSO, DMF, Methanol), limited solubility in water | Analog Comparison[2] |
Synthesis and Mechanistic Insights
The synthesis of cinnamic acid derivatives is well-established in organic chemistry. For 4-bromo-2-methylcinnamic acid, a highly reliable and efficient method is the Knoevenagel-Doebner condensation.
Synthetic Rationale
The Knoevenagel-Doebner condensation is the reaction of an aldehyde or ketone with a compound possessing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine or piperidine.[3] This method is chosen for its high yields, operational simplicity, and tolerance of various functional groups on the aromatic ring. The reaction proceeds via the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the starting aldehyde (4-bromo-2-methylbenzaldehyde). Subsequent dehydration and decarboxylation lead to the desired cinnamic acid derivative.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 4-bromo-2-methylcinnamic acid.
Experimental Protocol: Synthesis
This protocol is a self-validating system, where successful precipitation upon acidification and a sharp melting point of the recrystallized product serve as indicators of a successful reaction.
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Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add 4-bromo-2-methylbenzaldehyde (1.0 eq), malonic acid (1.05 eq), and pyridine (20 mL per 0.1 mol of aldehyde).[3]
-
Catalysis: Add piperidine (0.1 eq) to the flask. The addition of this catalyst is crucial for activating the malonic acid.
-
Reaction: Heat the mixture in an oil bath to 90-100 °C and maintain at reflux for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid until the pH is approximately 2-3. This step protonates the carboxylate, causing the product to precipitate.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product on the filter with copious amounts of cold water to remove residual pyridine hydrochloride. Further purify the product by recrystallization from an ethanol/water mixture to obtain a crystalline solid.
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Drying: Dry the purified crystals under vacuum at 60 °C for 12 hours.
Spectroscopic and Analytical Characterization
Structural confirmation of the synthesized 4-bromo-2-methylcinnamic acid is critical. A combination of NMR, IR, and Mass Spectrometry provides unambiguous evidence of the molecular structure.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR provides information about the carbon backbone.
Protocol:
-
Sample Preparation: Dissolve 10-15 mg of the purified product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a 1-2 second relaxation delay and 16 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A longer relaxation delay (5 seconds) and a greater number of scans (~1024) are required due to the lower natural abundance of ¹³C.[5]
Predicted Spectroscopic Data:
| Technique | Predicted Chemical Shift (δ, ppm) | Assignment and Rationale |
| ¹H NMR | 12.0 - 12.5 (s, 1H) | Carboxylic acid proton (broad singlet due to H-bonding). |
| 7.5 - 7.8 (m, 3H) | Aromatic protons, complex splitting due to ortho/meta coupling. | |
| 7.5 - 7.7 (d, 1H) | Alkene proton (α to carbonyl), doublet due to coupling with β-proton. | |
| 6.4 - 6.6 (d, 1H) | Alkene proton (β to carbonyl), doublet with a large coupling constant (~16 Hz) confirming trans geometry. | |
| 2.4 - 2.5 (s, 3H) | Methyl group protons (singlet). | |
| ¹³C NMR | ~168 | Carboxylic acid carbonyl carbon. |
| 140 - 145 | Alkene carbon (β to carbonyl). | |
| 120 - 140 | Aromatic carbons (6 signals, including quaternary carbons bonded to Br and CH₃). | |
| 118 - 122 | Alkene carbon (α to carbonyl). | |
| ~20 | Methyl carbon. |
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is used to identify the presence of specific functional groups, which vibrate at characteristic frequencies upon absorbing infrared radiation.
Protocol:
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.[5]
Predicted Key IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O–H stretch | Carboxylic Acid |
| 1680-1700 (strong, sharp) | C=O stretch | Carboxylic Acid (conjugated) |
| 1620-1640 (medium) | C=C stretch | Alkene (conjugated) |
| ~3030 (weak) | C–H stretch | Aromatic/Alkene |
| 1000-1100 (medium) | C–Br stretch | Aryl Bromide |
Applications in Research and Development
The trifunctional nature of 4-bromo-2-methylcinnamic acid makes it a valuable intermediate for creating diverse molecular architectures.
Rationale:
-
Carboxylic Acid: Provides a handle for forming esters, amides, or acid chlorides, enabling conjugation to polymers, biomolecules, or other active pharmaceutical ingredients (APIs).
-
Aryl Bromide: Acts as a key coupling point for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex bi-aryl systems or the introduction of new carbon-carbon bonds.[6][7]
-
Alkene: Can undergo [2+2] photocycloaddition upon UV exposure, a property widely used to create crosslinked polymers for photolithography, drug delivery, and tissue engineering scaffolds.[8] It can also be reduced or oxidized to access different classes of compounds.
Application Pathway Diagram
Caption: Potential applications derived from the key functional groups.
Use as a Synthetic Intermediate
4-Bromo-2-methylcinnamic acid is an excellent starting material for synthesizing more complex molecules. For instance, its esterified form can undergo Suzuki cross-coupling at the bromide position, a foundational reaction in modern drug discovery for creating carbon-carbon bonds.[7] This dual reactivity allows for the sequential and controlled elaboration of the molecular structure, which is a cornerstone of efficient synthetic strategy.
Safety and Handling
Based on analogous compounds like 4-bromocinnamic acid, this substance should be handled with appropriate care.
-
Hazard Classification: Expected to be an irritant to the skin and eyes. May cause respiratory tract irritation.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves (e.g., nitrile), and a lab coat. Use in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 4-Bromo-2-fluorocinnamic acid, min 98%. Retrieved from [Link]
-
Zhao, L., Tu, Y., & Guo, Y. (2017). Synthesis of Cinnamic Acid Derivatives. Atlantis Press. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Importance of 4-Bromo-2-methylbenzoic Acid as a Versatile Chemical Intermediate. Retrieved from [Link]
- Papaefstathiou, G. S., et al. (2004).
- Google Patents. (n.d.). CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
PubChem. (n.d.). 4-Bromo-2-methylbenzoic acid. Retrieved from [Link]
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Coseri, S. (2009). A Novel Approach in Cinnamic Acid Synthesis. PMC. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). IR, 1H NMR and 13C NMR spectra of cinnamic acid. Retrieved from [Link]
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MilliporeSigma. (n.d.). 4-Bromocinnamic acid, predominantly trans 98%. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-methylhexanoic acid. Retrieved from [Link]
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